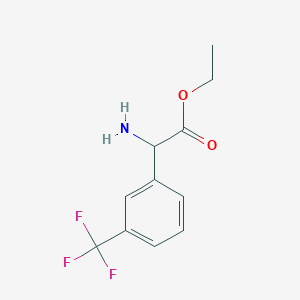

Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate

Description

Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a fluorinated organic compound characterized by an ethyl ester backbone, an amino group, and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules . Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.22 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions, often involving ethyl esters and trifluoromethylphenyl derivatives .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

ethyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2,15H2,1H3 |

InChI Key |

XBNLEFLWFJAGFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl bromoacetate and 3-(trifluoromethyl)aniline.

Nucleophilic Substitution: Ethyl bromoacetate undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline in the presence of a base like sodium hydride or potassium carbonate. This reaction forms Ethyl 2-(3-(trifluoromethyl)phenyl)acetate.

Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its trifluoromethyl group enhances its ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 2-amino-2-(4-methylphenyl)acetate (CAS 500772-83-8)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Difference : The 4-methylphenyl group replaces the 3-trifluoromethylphenyl group, reducing electronegativity and lipophilicity. This analog is used in peptide-mimetic drug development due to its simpler steric profile .

b) Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride (CAS 1032298-75-1)

- Molecular Formula : C₁₆H₁₉ClF₃N₃O₂

- Molecular Weight : 377.79 g/mol

- Key Difference : Incorporates a pyrazole ring, enhancing rigidity and binding affinity to enzymatic targets. The hydrochloride salt improves aqueous solubility for lab applications .

c) Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate (CAS 26676-01-7)

- Molecular Formula : C₁₁H₁₃F₃N₂O₂

- Molecular Weight : 262.23 g/mol

- Key Difference: The amino group is positioned at the phenyl ring’s 2- and 4-sites, altering electronic distribution and hydrogen-bonding capacity. This variant is explored in antifungal agents .

Ester Group Modifications

a) Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.18 g/mol

- Key Difference : Methyl ester substitution reduces steric hindrance compared to ethyl esters, accelerating hydrolysis in metabolic pathways .

b) Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (Compound 3r)

- Molecular Formula: C₁₁H₁₀F₃NO₃

- Molecular Weight : 261.20 g/mol

- Key Difference: A ketone group replaces the amino moiety, shifting reactivity toward electrophilic aromatic substitution. Synthesized in 72% yield via TBHP-mediated oxidative coupling .

Halogenated Derivatives

Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate (CAS 41023-25-0)

- Molecular Formula : C₁₁H₁₀BrF₃O₂

- Molecular Weight : 325.10 g/mol

- Key Difference : Bromine substitution at the α-carbon enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. Purity exceeds 95% .

Biological Activity

Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃F₃N O₂

- Molecular Weight : Approximately 232.20 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Ethyl ester (-COOEt)

- Trifluoromethyl group (-CF₃)

The trifluoromethyl group is known to increase lipophilicity, which can enhance the compound's ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to neuropharmacology.

- Enzyme Inhibition : Studies suggest that it can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : It has shown promise in inhibiting bacterial growth, particularly against Chlamydia species. The presence of the trifluoromethyl group is crucial for its enhanced activity compared to similar compounds lacking this substituent .

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may position it as a potential treatment for neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Chlamydia | |

| Cytotoxicity | Inhibitory effects on cancer cells | |

| Neuropharmacology | Potential modulation of receptors |

Case Study: Antichlamydial Activity

A study evaluated the antichlamydial activity of derivatives containing the trifluoromethyl group. The results indicated that this compound showed significant inhibition of Chlamydia growth at sub-cytotoxic concentrations, highlighting the importance of the trifluoromethyl substituent in enhancing biological efficacy .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Synthesis from Trifluoroaniline :

This method highlights the versatility and accessibility of the compound for further research and development in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.